molecular formula C17H32O3 B12687693 Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate CAS No. 54783-25-4

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate

Cat. No.: B12687693
CAS No.: 54783-25-4
M. Wt: 284.4 g/mol
InChI Key: CZTQWRCUYARWGN-UHFFFAOYSA-N
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Description

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4,8-dimethylnonyl alcohol with ethyl 3-methyloxirane-2-carboxylate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then cyclized to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as esterification, cyclization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-methyloxirane-2-carboxylate: Lacks the 4,8-dimethylnonyl group, resulting in different chemical and biological properties.

    4,8-Dimethylnonyl alcohol: Lacks the oxirane and carboxylate groups, leading to different reactivity and applications.

    Other oxirane derivatives: Compounds with different substituents on the oxirane ring can exhibit varying reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

54783-25-4

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

ethyl 3-(4,8-dimethylnonyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C17H32O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h13-15H,6-12H2,1-5H3

InChI Key

CZTQWRCUYARWGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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